![molecular formula C7H8N2O2S B3052725 1-Methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 443987-59-5](/img/structure/B3052725.png)
1-Methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
Overview
Description
“1-Methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione” is an organic compound . It is a small molecule with the molecular formula C7H8N2O2S . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-Methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione” consists of a benzothiazole ring, which is a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom .Scientific Research Applications
NOP Receptor Agonists
A series of compounds including 1,3-dihydro-2,1,3-benzothiadiazol-2,2-diones were synthesized to explore their affinity for opioid receptors. While the five-member ring series did not show significant affinity, the six-member ring series exhibited high affinity and selectivity for the NOP receptor, showing full agonist activity. This indicates potential applications in the development of therapeutic agents targeting the NOP receptor (Goehring et al., 2004).
Synthesis of Heterocycles
Methyl 2-(1,3-benzothiazol-2-ylimino)-3,3,3-trifluoropropionate reacted with 1,3-C,N-binucleophiles to form trifluoromethyl-substituted heterocycles, such as dihydro-1H-pyrroles and hexahydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6-triones. These reactions highlight the chemical versatility of benzothiadiazole derivatives in synthesizing a wide range of heterocyclic compounds (Sokolov & Aksinenko, 2011).
Metabolic Pathway Discovery
The structure of a methylated derivative of the major metabolite of sirdalud, involving a benzothiadiazole hydrochloride derivative, was examined, revealing a new metabolic pathway. This study underscores the importance of benzothiadiazole derivatives in understanding drug metabolism and designing new therapeutic agents (Koch et al., 1990).
Norepinephrine Inhibitors
1-(2-Morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides were identified as potent and selective inhibitors of the norepinephrine transporter. This discovery has implications for the development of treatments for conditions associated with norepinephrine dysregulation (O'Neill et al., 2011).
Electroluminescent Materials
A benzothiadiazole end-capped small molecule was designed and synthesized, showcasing its potential as a green/yellowish green emitter for electroluminescent applications. The material's strong solid-state ordering and the ability to demonstrate efficacy in organic photovoltaics highlight the utility of benzothiadiazole derivatives in the field of organic electronics (Sonar et al., 2013).
Mechanism of Action
Safety and Hazards
The compound is used for research purposes and should be handled with care . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing . It should be used only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn while handling it .
properties
IUPAC Name |
3-methyl-1H-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-9-7-5-3-2-4-6(7)8-12(9,10)11/h2-5,8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMJWJJDVZNBTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2NS1(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634706 | |
Record name | 1-Methyl-1,3-dihydro-2H-2lambda~6~,1,3-benzothiadiazole-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione | |
CAS RN |
443987-59-5 | |
Record name | 1-Methyl-1,3-dihydro-2H-2lambda~6~,1,3-benzothiadiazole-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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